molecular formula C9H8ClN3O B1678141 2-chloro-N-(6-cyanopyridin-3-yl)propanamide

2-chloro-N-(6-cyanopyridin-3-yl)propanamide

Cat. No. B1678141
M. Wt: 209.63 g/mol
InChI Key: VFOLQYOVUCHHET-UHFFFAOYSA-N
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Patent
US08314103B2

Procedure details

Triethylamine (0.635 g, 6.3 mmol) was added to a suspension of 5-amino-2-cyano-pyridine (0.500 g, 4.2 mmol) in dry dichloromethane (10 mL) under stirring at 0° C. To this, 2-chloropropionyl chloride (0.800 g, 6.3 mmol) was added dropwise and the reaction mixture was stirred at 0° C. for 1 hour and then at room temperature for 3 hours. Reaction mixture was diluted with dichloromethane (50 mL) and was washed with saturated sodium bicarbonate solution (50 mL) and water (50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product obtained was purified using column chromatography (silica gel, 30% ethyl acetate in petroleum ether as an eluent), and further crystallized from ethyl acetate and petroleum ether to obtain the title compound.
Quantity
0.635 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=1.[Cl:17][CH:18]([CH3:22])[C:19](Cl)=[O:20]>ClCCl>[Cl:17][CH:18]([CH3:22])[C:19]([NH:8][C:9]1[CH:14]=[N:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)=[O:20]

Inputs

Step One
Name
Quantity
0.635 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
WASH
Type
WASH
Details
was washed with saturated sodium bicarbonate solution (50 mL) and water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
further crystallized from ethyl acetate and petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(C(=O)NC=1C=NC(=CC1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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